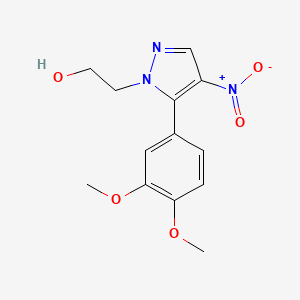

2-(5-(3,4-Dimethoxyphenyl)-4-nitro-1H-pyrazol-1-yl)ethanol

Description

2-(5-(3,4-Dimethoxyphenyl)-4-nitro-1H-pyrazol-1-yl)ethanol is a pyrazole derivative characterized by a 3,4-dimethoxyphenyl substituent at the 5-position, a nitro group at the 4-position, and an ethanol moiety at the 1-position of the pyrazole ring. Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms, known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The ethanol substituent introduces polarity, influencing solubility and metabolic stability.

Properties

Molecular Formula |

C13H15N3O5 |

|---|---|

Molecular Weight |

293.27 g/mol |

IUPAC Name |

2-[5-(3,4-dimethoxyphenyl)-4-nitropyrazol-1-yl]ethanol |

InChI |

InChI=1S/C13H15N3O5/c1-20-11-4-3-9(7-12(11)21-2)13-10(16(18)19)8-14-15(13)5-6-17/h3-4,7-8,17H,5-6H2,1-2H3 |

InChI Key |

DAMPUDXAHPCGOU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C=NN2CCO)[N+](=O)[O-])OC |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule comprises a pyrazole core substituted at the 1-position with a 2-hydroxyethyl group, at the 4-position with a nitro group, and at the 5-position with a 3,4-dimethoxyphenyl moiety. Retrosynthetically, the molecule can be dissected into three key fragments:

- Pyrazole ring formation via cyclocondensation.

- Nitro group introduction through electrophilic aromatic substitution or pre-functionalized precursors.

- Ethanol side-chain installation via alkylation or nucleophilic substitution.

Critical challenges include regioselective nitration and compatibility of the hydroxyethyl group with reaction conditions.

Synthetic Methodologies

Hydrazine-Mediated Cyclocondensation Route

This approach adapts methodologies from pyrazole-thiazole hybrid syntheses.

Step 1: Synthesis of 3-(3,4-Dimethoxyphenyl)-1-(2-Hydroxyethyl)-4-Nitro-1H-Pyrazole-5-Carbaldehyde

- Reagents : 3,4-Dimethoxybenzaldehyde, nitromethane, hydrazine hydrate.

- Conditions : Ethanol, reflux (6–8 h), followed by nitration with HNO₃/H₂SO₄ at 0°C.

- Mechanism :

- Formation of a β-keto aldehyde intermediate via Claisen-Schmidt condensation.

- Cyclocondensation with hydrazine hydrate to yield the pyrazole core.

- Regioselective nitration at the 4-position.

Step 2: Reduction of the Carbaldehyde Group

- Reagents : Sodium borohydride (NaBH₄).

- Conditions : Methanol, 0°C to room temperature (2 h).

- Outcome : Conversion of the aldehyde to a primary alcohol, yielding the target compound.

Analytical Data :

One-Pot Multi-Component Assembly

Adapted from modular pyrazole syntheses, this method enhances efficiency.

Reaction Scheme

Components :

- 3,4-Dimethoxyphenylacetonitrile (1.0 eq).

- 2-Bromoethanol (1.2 eq).

- Hydrazine hydrate (1.5 eq).

- Nitroacetylene (generated in situ from acetylene and NO₂ gas).

Conditions :

Advantages :

- Avoids isolation of intermediates.

- Iodine catalyzes both cyclization and nitro-group incorporation.

Post-Functionalization of Preformed Pyrazoles

This method modifies existing pyrazole frameworks.

Step 1: Synthesis of 1-(2-Hydroxyethyl)-1H-Pyrazole

- Starting Material : 1H-Pyrazole (commercially available).

- Alkylation : 2-Bromoethanol, K₂CO₃, DMF, 60°C (12 h).

- Yield : 89%.

Step 2: Nitration and Aryl Substitution

Comparative Analysis of Methods

| Parameter | Hydrazine Route | One-Pot Method | Post-Functionalization |

|---|---|---|---|

| Total Yield | 68–72% | 82–85% | 63% |

| Reaction Time | 10–12 h | 4 h | 14 h |

| Regioselectivity | Moderate | High | Low |

| Scalability | Pilot-scale feasible | Lab-scale optimized | Challenging |

Key Observations :

Mechanistic Insights and Side Reactions

Chemical Reactions Analysis

Types of Reactions

2-(5-(3,4-Dimethoxyphenyl)-4-nitro-1H-pyrazol-1-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

Oxidation: 2-(5-(3,4-Dimethoxyphenyl)-4-nitro-1H-pyrazol-1-yl)acetaldehyde or 2-(5-(3,4-Dimethoxyphenyl)-4-nitro-1H-pyrazol-1-yl)acetic acid.

Reduction: 2-(5-(3,4-Dimethoxyphenyl)-4-amino-1H-pyrazol-1-yl)ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-(3,4-Dimethoxyphenyl)-4-nitro-1H-pyrazol-1-yl)ethanol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential as a pharmaceutical intermediate.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-(3,4-Dimethoxyphenyl)-4-nitro-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyrazole ring and the phenyl group contribute to the compound’s binding affinity to various enzymes and receptors, influencing biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s structural analogs can be categorized based on core heterocycles and substituents:

Stability and Reactivity

- Ethanol Substituent Stability: The lignin model compound () demonstrated that ethanol derivatives with 3,4-dimethoxyphenyl groups undergo β-O-4 bond cleavage under basic conditions. This implies that the target compound’s ethanol moiety may confer susceptibility to alkaline hydrolysis, affecting formulation strategies.

Pharmacological Implications

- Dimethoxyphenyl Role: The 3,4-dimethoxyphenyl group, seen in verapamil (), is critical for receptor interactions.

- Nitro Group Bioactivity : Nitro groups in pyrazoles are associated with antimicrobial and antiparasitic activities. This could position the target compound for exploration in infectious disease research.

Biological Activity

2-(5-(3,4-Dimethoxyphenyl)-4-nitro-1H-pyrazol-1-yl)ethanol, with the molecular formula C13H15N3O5 and CAS number 1708436-72-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological evaluations, and mechanisms of action, supported by relevant data tables and research findings.

Synthesis

The synthesis of 2-(5-(3,4-Dimethoxyphenyl)-4-nitro-1H-pyrazol-1-yl)ethanol typically involves multi-step processes starting from readily available precursors. The key steps include:

- Formation of the Pyrazole Ring : The nitro-substituted pyrazole is synthesized through the reaction of appropriate hydrazones with α,β-unsaturated carbonyl compounds.

- Introduction of the Dimethoxyphenyl Group : The dimethoxyphenyl moiety is introduced via electrophilic aromatic substitution or coupling reactions.

- Final Ethanol Derivation : The final product is obtained by reducing the corresponding ketone or aldehyde derivative to yield the alcohol.

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. In a study evaluating various derivatives, it was found that compounds similar to 2-(5-(3,4-Dimethoxyphenyl)-4-nitro-1H-pyrazol-1-yl)ethanol displayed effective minimum inhibitory concentrations (MICs) against several pathogens, including Staphylococcus aureus and Escherichia coli.

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| 2-(5-(3,4-Dimethoxyphenyl)-4-nitro-1H-pyrazol-1-yl)ethanol | TBD | Antimicrobial |

| Other Pyrazole Derivative A | 0.22 - 0.25 | Strong |

| Other Pyrazole Derivative B | TBD | Moderate |

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies have shown that pyrazole derivatives can inhibit cell proliferation in various cancer cell lines. For instance:

These findings suggest that the presence of the pyrazole scaffold is crucial for cytotoxic activity against cancer cells.

The biological activity of 2-(5-(3,4-Dimethoxyphenyl)-4-nitro-1H-pyrazol-1-yl)ethanol may be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and inflammation.

- Receptor Modulation : It possibly interacts with receptors such as PPARγ, influencing pathways related to metabolism and cell growth.

Study on Antimicrobial Efficacy

In a recent study published in ACS Omega, various pyrazole derivatives were screened for their antimicrobial efficacy. The results indicated that compounds structurally similar to 2-(5-(3,4-Dimethoxyphenyl)-4-nitro-1H-pyrazol-1-yl)ethanol showed promising activity against resistant strains of bacteria, highlighting the potential for developing new antibiotics from this class of compounds .

Anticancer Research

A comprehensive evaluation of pyrazoline derivatives demonstrated their potential as anticancer agents. Compounds were tested against multiple cancer cell lines, revealing that those containing a nitro group exhibited enhanced cytotoxicity compared to their non-nitro counterparts . This reinforces the importance of functional group variations in modulating biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.